molecular formula C18H28N2O4 B1397433 Ditert-butyl 1,4-Benzyldicarbamate CAS No. 20580-52-3

Ditert-butyl 1,4-Benzyldicarbamate

Cat. No.: B1397433
CAS No.: 20580-52-3
M. Wt: 336.4 g/mol
InChI Key: ICDXFIRMBGNMSG-UHFFFAOYSA-N
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Description

Ditert-butyl 1,4-Benzyldicarbamate is a white crystalline organic compound that belongs to the family of carbamate esters. It has the molecular formula C18H28N2O4 and a molecular weight of 336.4 g/mol. This compound is known for its stability and is widely used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ditert-butyl 1,4-Benzyldicarbamate can be synthesized through the reaction of 1,4-benzenedimethanol with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate. The reaction typically occurs under mild conditions and results in the formation of the desired carbamate ester .

Industrial Production Methods

Industrial production of this compound often involves the use of tert-butanol, carbon dioxide, and phosgene, with DABCO as a base. This method is commonly employed by manufacturers in China and India . The process involves distillation of the crude material to yield a very pure grade of the compound.

Chemical Reactions Analysis

Types of Reactions

Ditert-butyl 1,4-Benzyldicarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using common reducing agents.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired product, but typically involve the use of catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Ditert-butyl 1,4-Benzyldicarbamate is utilized in a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

    Industry: this compound is used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism by which Ditert-butyl 1,4-Benzyldicarbamate exerts its effects involves the formation of stable carbamate esters. These esters can interact with various molecular targets, including enzymes and proteins, to modulate their activity. The compound’s stability and reactivity make it a valuable tool in studying biochemical pathways and developing new therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

    Di-tert-butyl dicarbonate: Used as a reagent in organic synthesis and as a protecting group for amines.

    Diethyl pyrocarbonate: Another carbamate ester with similar applications in organic synthesis.

    Dimethyl dicarbonate: Used in the food industry as a preservative and in organic synthesis.

Uniqueness

Ditert-butyl 1,4-Benzyldicarbamate is unique due to its specific structure, which provides stability and reactivity in various chemical reactions. Its ability to form stable carbamate esters makes it particularly valuable in scientific research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4/c1-17(2,3)23-15(21)19-11-13-7-9-14(10-8-13)12-20-16(22)24-18(4,5)6/h7-10H,11-12H2,1-6H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDXFIRMBGNMSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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